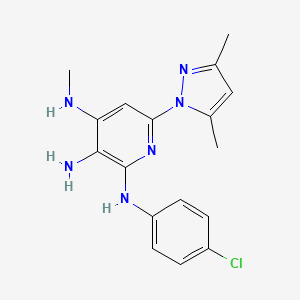
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the amino, chlorophenylamino, and pyrazolyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and chlorophenylamino groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives with amino, chlorophenylamino, and pyrazolyl groups. Examples include:
- 3-Amino-2-(4-bromophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine
- 3-Amino-2-(4-fluorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine
Uniqueness
The uniqueness of 3-Amino-2-(4-chlorophenylamino)-6-(3,5-dimethylpyrazol-1-yl)-4-methylamino-pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H19ClN6 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
2-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-4-N-methylpyridine-2,3,4-triamine |
InChI |
InChI=1S/C17H19ClN6/c1-10-8-11(2)24(23-10)15-9-14(20-3)16(19)17(22-15)21-13-6-4-12(18)5-7-13/h4-9H,19H2,1-3H3,(H2,20,21,22) |
InChIキー |
DBQHXVUMRQSKKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=C(C(=C2)NC)N)NC3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


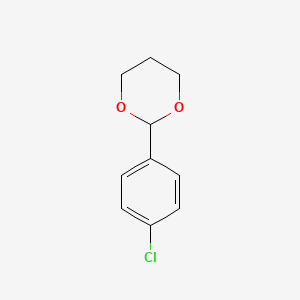

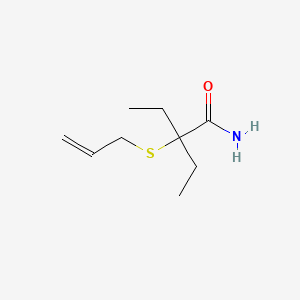
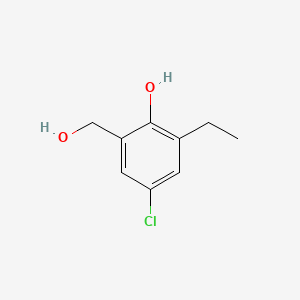
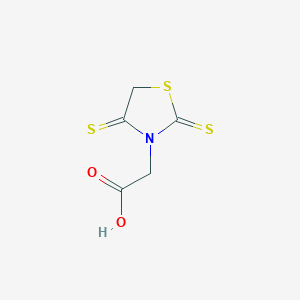

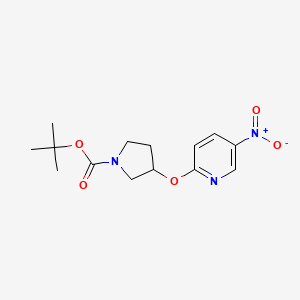
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
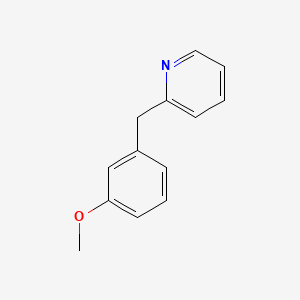
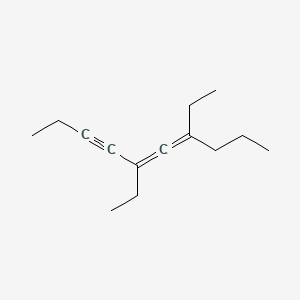
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
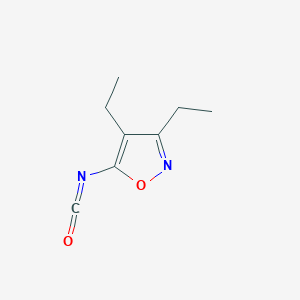

![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
